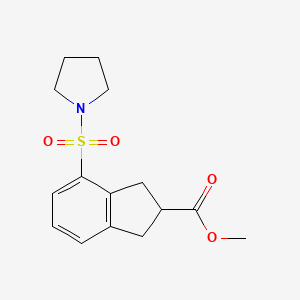
methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an indene carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Indene Carboxylation: The indene moiety is introduced through a Friedel-Crafts acylation reaction, followed by esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or indene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The indene moiety can interact with hydrophobic pockets in receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure.
Indene Derivatives: Compounds like indene-1-carboxylates and indene-2-carboxylates share the indene moiety.
Uniqueness
Methyl 4-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to the combination of the pyrrolidine ring, sulfonyl group, and indene carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H19NO4S |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
methyl 4-pyrrolidin-1-ylsulfonyl-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-20-15(17)12-9-11-5-4-6-14(13(11)10-12)21(18,19)16-7-2-3-8-16/h4-6,12H,2-3,7-10H2,1H3 |
InChI-Schlüssel |
MEOLLLSPNCLZFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)S(=O)(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13977630.png)

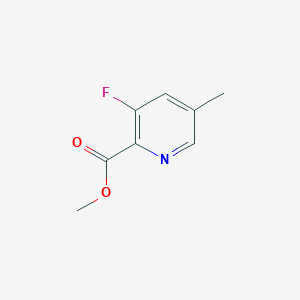

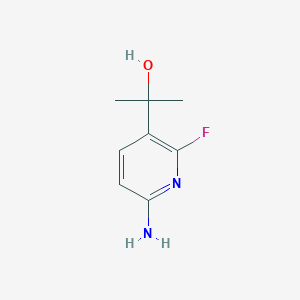

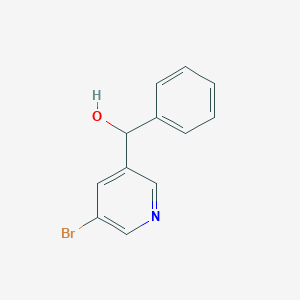
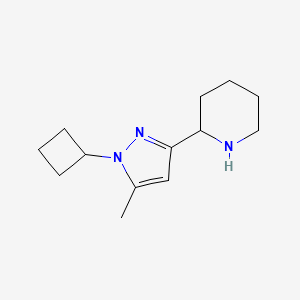
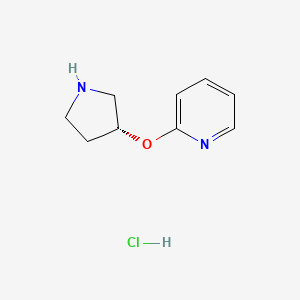
![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
![B-[4-(3,4-Dichlorophenoxy)phenyl]boronic acid](/img/structure/B13977692.png)
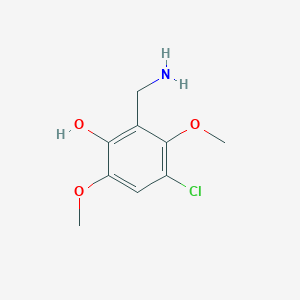
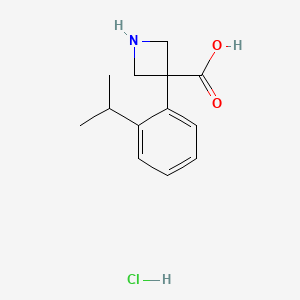
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
